

Application Notes and Protocols for Pentaerythritol Tetranitrate (PETN) in Cardiovascular Research

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Compound of Interest

Compound Name: *Pentrium*

Cat. No.: *B1221896*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound "**Pentrium**" is an older trade name for Pentaerythritol Tetranitrate (PETN). This document provides detailed application notes and protocols for the use of PETN as a tool in cardiovascular research. PETN is a long-acting organic nitrate that has been used in the treatment of cardiovascular diseases. Its primary mechanism of action involves the release of nitric oxide (NO), a potent vasodilator. In a research setting, PETN is a valuable tool for investigating the nitric oxide signaling pathway, endothelial function, and the pathophysiology of cardiovascular disorders such as congestive heart failure and pulmonary hypertension.[1][2]

Mechanism of Action

Pentaerythritol Tetranitrate serves as a nitric oxide donor. Upon administration, it is metabolized to release NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[4]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and hemodynamic effects of Pentaerythritol Tetranitrate.

Table 1: Pharmacokinetic Properties of PETN Metabolites in Humans

Metabolite	Peak Plasma Level (ng/mL)	Time to Peak Plasma Level (hours)	Plasma Elimination Half-life (hours)
Pentaerythritol Dinitrate (PE-di-N)	17	~3	4-5
Pentaerythritol Mononitrate (PE-mono-N)	79	~7	10-11
Data obtained from a study with a 100 mg oral dose of PETN in healthy male volunteers. [5]			

Table 2: Hemodynamic and Microcirculatory Effects of PETN

Parameter	Effect	Dose and Administration	Species/Model
Pulmonary Artery End-Diastolic Pressure	30-40% reduction	20-40 mg, oral	Human (ischemic heart disease)[6]
Onset of Hemodynamic Effect	30-45 minutes	20-40 mg, oral	Human (ischemic heart disease)[6]
Infarct Size	Significant decrease (56% vs 83% of area at risk)	0.6 mg/h, intravenous	Minipig (myocardial infarction model)[7]
Capillary Erythrocyte Velocity	~30% decrease	50-80 mg, oral	Healthy human volunteers[8]
Tissue Oxygen Tension	Increase from 1.41 to 1.78 mmHg	50-80 mg, oral	Healthy human volunteers[8]
Plasma Viscosity	Decrease from 1.36 to 1.33 Pa·s	80 mg, oral	Healthy human volunteers[8]

Experimental Protocols

Protocol 1: In Vivo Assessment of PETN on Platelet Activation in a Congestive Heart Failure Model

Objective: To investigate the effect of chronic PETN treatment on platelet activation in a rat model of chronic ischemic heart failure.

Materials:

- Male Wistar rats
- Pentaerythritol Tetranitrate (PETN)
- Surgical instruments for coronary artery ligation
- Flow cytometer

- FITC-labeled anti-fibrinogen antibody
- ADP (adenosine diphosphate) for platelet aggregation studies

Methodology:

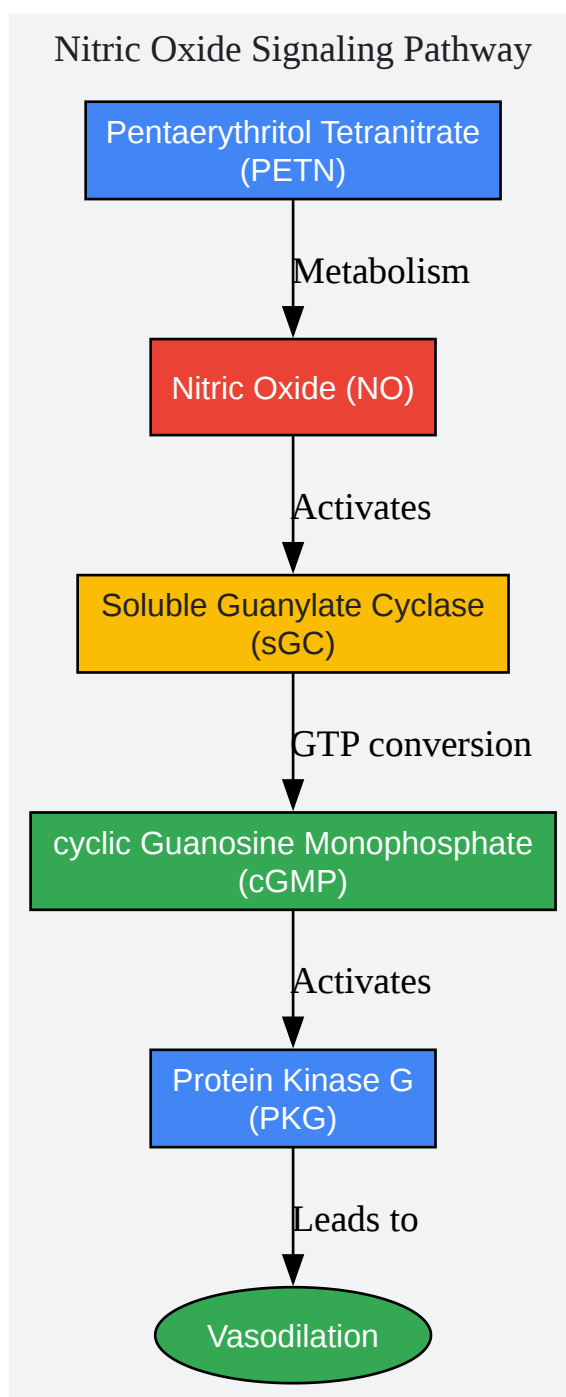
- Induction of Congestive Heart Failure (CHF):
 - Anesthetize male Wistar rats.
 - Perform a left thoracotomy and permanently ligate the left anterior descending coronary artery to induce myocardial infarction and subsequent heart failure.
 - Allow the animals to recover for 7 days.
- PETN Administration:
 - Randomize the rats into a placebo group and a PETN treatment group.
 - Administer PETN at a dose of 80 mg/kg twice daily via oral gavage for 9 weeks. The placebo group receives the vehicle.
- Assessment of Platelet Activation:
 - After the 9-week treatment period, collect whole blood from the animals.
 - Measure the activation of circulating platelets by quantifying the amount of platelet-bound fibrinogen.
 - Use a FITC-labeled anti-fibrinogen antibody and analyze the samples using flow cytometry. An increase in mean fluorescence intensity indicates higher platelet activation.
- Platelet Aggregation Assay:
 - Prepare platelet-rich plasma from the blood samples.
 - Induce platelet aggregation using ADP.

- Measure and compare the maximal and final ADP-induced aggregation between the placebo and PETN-treated groups.

This protocol is adapted from a study by Wenzel et al. (2015).[\[9\]](#)

Visualizations

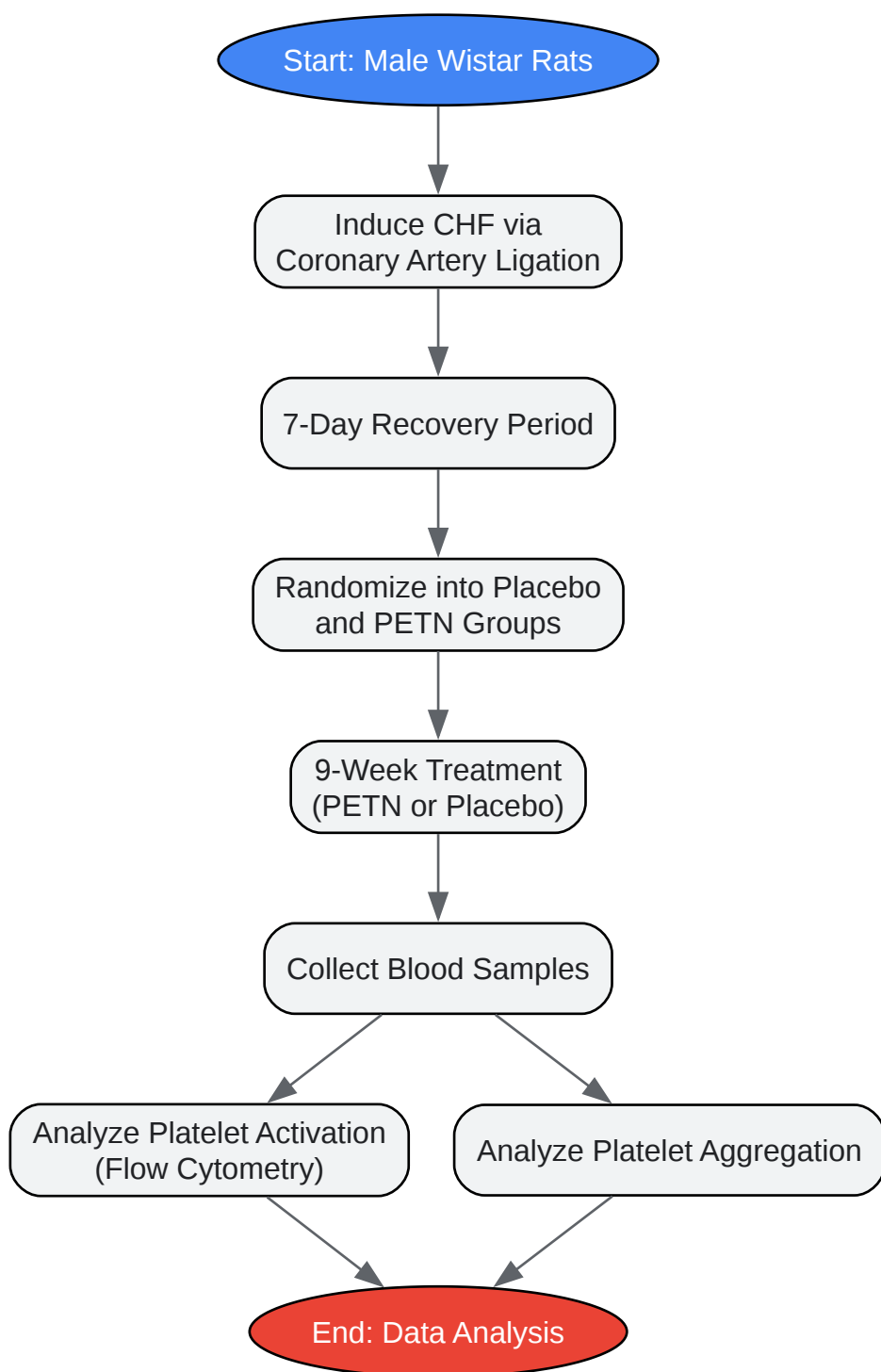
Signaling Pathway of Pentaerythritol Tetranitrate



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Caption: The signaling cascade initiated by Pentaerythritol Tetranitrate.

Experimental Workflow for In Vivo CHF Model



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Caption: Workflow for studying PETN in a rat model of congestive heart failure.

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